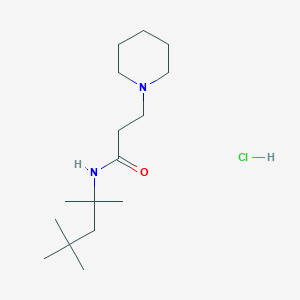
Ácido 6,9-dimetoxiphenazina-1-carboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of phenazine derivatives, including those similar to 6,9-Dimethoxyphenazine-1-carboxylic acid, often involves the use of carboxylic acids and specific coupling agents under mild conditions. One method involves the treatment of carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine to obtain high yields of targeted compounds (Kaminski & Kolesińska, 2004). This process is efficient for synthesizing anhydrides from carboxylic acids, indicating a potential pathway for synthesizing 6,9-Dimethoxyphenazine-1-carboxylic acid.
Molecular Structure Analysis
Structural analysis of compounds related to 6,9-Dimethoxyphenazine-1-carboxylic acid reveals significant insights into their molecular configuration. For instance, the crystal structure analysis of related compounds provides information on molecular geometry, hydrogen bonding, and other structural features that define their stability and reactivity (Shabir et al., 2020). Such studies are crucial for understanding the physical and chemical properties of these molecules.
Chemical Reactions and Properties
The reactivity of phenazine derivatives can be explored through their chemical reactions. Carboxylic acid derivatives, for example, engage in various reactions to form anhydrides, esters, and amides, facilitated by reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (Bandgar & Pandit, 2003). These reactions are indicative of the versatile chemical properties of 6,9-Dimethoxyphenazine-1-carboxylic acid and its derivatives.
Physical Properties Analysis
The physical properties of phenazine derivatives, including solubility, melting point, and crystalline structure, play a vital role in their application potential. Investigations into related compounds reveal diverse polymorphic forms and insights into solvation effects, which are essential for predicting the behavior of 6,9-Dimethoxyphenazine-1-carboxylic acid in different environments (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of 6,9-Dimethoxyphenazine-1-carboxylic acid derivatives, such as their reactivity towards nucleophiles, electrophiles, and their behavior in condensation reactions, are crucial for understanding their potential applications. The efficient condensation of carboxylic acids and amines to form amides and esters, using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, highlights the reactive nature of these compounds (Kunishima et al., 1999).
Aplicaciones Científicas De Investigación
Terapia Fotodinámica
“Ácido 6,9-dimetoxiphenazina-1-carboxílico” is a type of phenazine, which has been used in Photodynamic Therapy (PDT) . PDT is a therapeutic modality that can be applied with many photosensitizing compounds. Photosensitization has shown promising results in damage against abnormal cell growth such as cancer and inactivating a broad spectrum of microorganisms with no reported microbial resistance .
Terapia Fotodinámica Antimicrobiana
In addition to its use in PDT, phenazines have also been used in antimicrobial Photodynamic Therapy (aPDT) . aPDT is a medical modality that has high specificity and selectivity in the treatment of infections caused by a virus, bacteria, protozoa, and fungi, as well as several cardiovascular, dermatological, and other diseases related to abnormal cell growth .
Fungicida
Phenazine-1-carboxylic acid, a secondary metabolite produced primarily by Pseudomonas spp., has been used as a potential fungicide towards many soil-borne fungal phytopathogens . This is due to its broad-spectrum antibiotic activity .
Investigación de Estabilidad Fotográfica
Research has been conducted to investigate the photo stability of Phenazine-1-carboxylic acid to different types of light sources and degradation behavior in different environments, including at pH values and oxidants existing in the solution .
Fotodegradación
Studies have shown that Phenazine-1-carboxylic acid can undergo photo degradation. UV radiation and visible light could induce its degradation and the photochemical reaction rate increased in the different solutions .
Oxidación Fotosensibilizada
The photo degradation of Phenazine-1-carboxylic acid was found to be photo sensitized oxidation by the type II pathway. Moreover, oxygen and hydrogen peroxide could also enhance the photo degradation of Phenazine-1-carboxylic acid in an aqueous solution .
Propiedades
IUPAC Name |
6,9-dimethoxyphenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-10-6-7-11(21-2)14-13(10)16-9-5-3-4-8(15(18)19)12(9)17-14/h3-7H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCYUUDRITZLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587520 | |
| Record name | 6,9-Dimethoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103942-91-2 | |
| Record name | 6,9-Dimethoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)
